molecular formula C22H14F3N7O B2959336 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007085-76-8

2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2959336
CAS No.: 1007085-76-8
M. Wt: 449.397
InChI Key: DVRKPFUVCAJKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is an intricate synthetic organic compound. It is composed of multiple fused ring systems including pyrazolo[3,4-d]pyrimidine and pyrazole, decorated with fluoro-substituents. Each component imparts unique characteristics to the molecule, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide generally involves multi-step organic transformations:

  • Formation of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: : This can be achieved via the cyclization of a suitably substituted phenyl hydrazone with a dicarbonyl compound under acidic conditions.

  • Attachment of the pyrazole moiety: : Subsequent steps involve the addition of a fluorinated pyrazole fragment to the pyrazolo[3,4-d]pyrimidine scaffold.

  • Benzamide formation: : The final step incorporates the benzamide group through standard amidation reactions, facilitated by coupling agents like EDC or HATU.

Industrial Production Methods

Industrial production likely mirrors lab-scale methods but on a larger scale with optimizations for yield, efficiency, and cost. This might include:

  • Use of continuous flow reactors for better control over reaction conditions and scalability.

  • Improved purification techniques such as crystallization and chromatographic methods for higher purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to modifications primarily on the pyrazole and pyrazolo[3,4-d]pyrimidine rings.

  • Reduction: : Conversely, reduction can potentially target the nitrogens within the ring systems or the amide bond, depending on the reagent's specificity.

  • Substitution: : Halogen (fluorine) groups present in the molecule can be replaced in nucleophilic aromatic substitution reactions, leading to various derivative compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry solvents.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) in methanol or other alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions. Typical oxidation might yield hydroxylated derivatives, whereas reduction can produce amine derivatives. Substitution reactions commonly result in various substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for designing novel ligands and catalysts.

  • Biology: : Investigated for its bioactivity, possibly functioning as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored for potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.

  • Industry: : Utilized in the development of advanced materials such as organic semiconductors and specialized coatings.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action involves the interaction of 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide with specific molecular targets. These may include kinases, receptors, or other proteins within cellular pathways:

  • Binding to Enzymes: : It may inhibit enzyme activity by binding to the active site or allosteric sites, altering enzymatic functions.

  • Modulating Receptors: : Acting as an agonist or antagonist, it can modulate receptor activity, impacting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Shares a similar core structure but differs in the substituent groups, leading to different properties and applications.

  • 3,5-difluoro-N-(4-(4-fluorophenyl)-1H-pyrazol-5-yl)benzamide: : Another analog with variations in fluorine placement and pyrazole substitution patterns, affecting its reactivity and biological activity.

  • N-(1-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-1H-pyrazol-5-yl)-2,4-difluorobenzamide: : Exhibits structural similarities but with distinct substituent positioning, offering unique functionalities.

These comparisons highlight the unique features of 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, making it a valuable compound for research and application.

And there you go, a detailed article encompassing all aspects of this intriguing compound. Where do you want to take it from here?

Properties

IUPAC Name

2,4-difluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N7O/c1-12-8-19(29-22(33)16-7-4-14(24)9-18(16)25)32(30-12)21-17-10-28-31(20(17)26-11-27-21)15-5-2-13(23)3-6-15/h2-11H,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKPFUVCAJKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.